(5E)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-[(1-ethyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazol-4(5H)-one
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Overview
Description
2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-5-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYLENE]-1,3-THIAZOL-4(5H)-ONE is a complex heterocyclic compound It features a unique structure combining isoquinoline, pyrazole, and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-5-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYLENE]-1,3-THIAZOL-4(5H)-ONE typically involves multi-step reactionsThe reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-5-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYLENE]-1,3-THIAZOL-4(5H)-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the heterocyclic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro derivatives .
Scientific Research Applications
2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-5-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYLENE]-1,3-THIAZOL-4(5H)-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biology: It is used in biochemical assays to study enzyme interactions and receptor binding.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-5-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYLENE]-1,3-THIAZOL-4(5H)-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- **2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-5-[(1-METHYL-1H-PYRAZOL-4-YL)METHYLENE]-1,3-THIAZOL-4(5H)-ONE
- **2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-5-[(1-PROPYL-1H-PYRAZOL-4-YL)METHYLENE]-1,3-THIAZOL-4(5H)-ONE
Uniqueness
The uniqueness of 2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-5-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYLENE]-1,3-THIAZOL-4(5H)-ONE lies in its specific combination of heterocyclic rings, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring precise molecular interactions .
Properties
Molecular Formula |
C18H18N4OS |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
(5E)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-5-[(1-ethylpyrazol-4-yl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C18H18N4OS/c1-2-22-11-13(10-19-22)9-16-17(23)20-18(24-16)21-8-7-14-5-3-4-6-15(14)12-21/h3-6,9-11H,2,7-8,12H2,1H3/b16-9+ |
InChI Key |
MOPOLQQBFQNGII-CXUHLZMHSA-N |
Isomeric SMILES |
CCN1C=C(C=N1)/C=C/2\C(=O)N=C(S2)N3CCC4=CC=CC=C4C3 |
Canonical SMILES |
CCN1C=C(C=N1)C=C2C(=O)N=C(S2)N3CCC4=CC=CC=C4C3 |
Origin of Product |
United States |
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